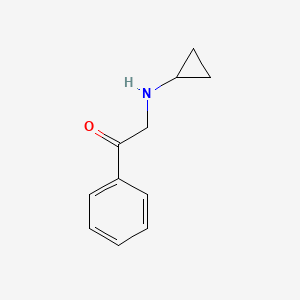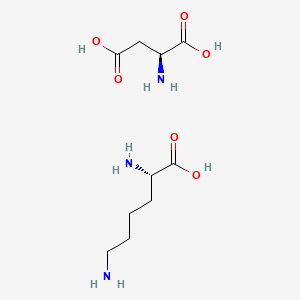
L-Lysine L-Aspartate
Overview
Description
L-Lysine L-Aspartate is a compound formed by the combination of lysine and aspartate, both of which are amino acids. Lysine is an essential amino acid that plays a crucial role in protein synthesis, while aspartate is a non-essential amino acid involved in various metabolic pathways. The combination of these two amino acids results in a compound that has significant biological and industrial applications.
Mechanism of Action
Target of Action
L-Lysine L-Aspartate, also known as (S)-2,6-Diaminohexanoic acid compound with (S)-2-aminosuccinic acid (1:1), primarily targets enzymes involved in the metabolic pathways of Lysine and Aspartate . These enzymes include Aspartate Aminotransferase (AspAT) and Aspartate Semialdehyde Dehydrogenase . AspAT is involved in the conversion of Aspartate and α-ketoglutarate to Oxaloacetate and Glutamate . Aspartate Semialdehyde Dehydrogenase is involved in the conversion of Aspartate to Aspartate-4-semialdehyde .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes. The compound dissociates into its constituent amino acids, L-Lysine and L-Aspartate, which are then metabolized by the enzymes . For instance, L-Aspartate is converted to α-iminosuccinate by Aspartate Aminotransferase, which is then converted to α-aminoadipate semialdehyde by Aspartate Semialdehyde Dehydrogenase .
Biochemical Pathways
This compound is involved in several biochemical pathways. L-Aspartate serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It also promotes energy production via its metabolism in the Krebs cycle . L-Lysine, on the other hand, is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the saccharopine pathway, which leads to the production of α-aminoadipate .
Pharmacokinetics
This compound is readily absorbed by active transport, distributed, and metabolized . The compound is ingested as a crystalline salt, which dissociates into L-Lysine and L-Aspartate upon dissolution or exposure to gastric acidity .
Result of Action
The action of this compound results in the production of various metabolites that are vital for growth and defense. For instance, the metabolism of L-Aspartate leads to the production of other amino acids, nucleotides, nicotinamide adenine dinucleotide (NAD), the tricarboxylic acid (TCA) cycle and glycolysis pathway intermediates, and hormones . L-Lysine, on the other hand, is involved in the production of proteins, enzymes, and muscle tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the induction of the Aspartate pathway for Lysine biosynthesis has been shown to be induced under abiotic stress . Moreover, the metabolic engineering of bacteria to increase the titer, yield, and productivity of L-Aspartate biosynthesis requires optimization of fermentation conditions .
Biochemical Analysis
Biochemical Properties
L-Lysine L-Aspartate is involved in several biochemical reactions. L-lysine is an essential amino acid that cannot be synthesized by the human body and must be obtained from the diet. It plays a crucial role in protein synthesis, collagen formation, and calcium absorption . L-aspartate, on the other hand, is a non-essential amino acid that participates in the urea cycle and gluconeogenesis . The combination of these two amino acids in this compound enhances their individual properties and interactions with various enzymes, proteins, and biomolecules.
This compound interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate . This interaction is crucial for the biosynthesis of other amino acids and the regulation of nitrogen metabolism. Additionally, this compound is involved in the synthesis of carnitine, which is essential for fatty acid metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, L-lysine is known to play a role in the regulation of gene expression through histone modifications . L-aspartate, on the other hand, is involved in the synthesis of nucleotides and other biomolecules required for cell growth and defense .
In neuronal cells, this compound has been shown to impact brain energy metabolism by modulating the levels of neurotransmitters such as glutamate and GABA . This modulation can influence synaptic transmission and overall brain function.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. L-lysine binds to enzymes such as lysine-ketoglutarate reductase, which catalyzes the conversion of lysine to saccharopine in the saccharopine pathway . This pathway is essential for the catabolism of lysine and the production of energy.
L-aspartate interacts with aspartate aminotransferase, facilitating the transfer of amino groups and the synthesis of other amino acids . These interactions are crucial for maintaining amino acid balance and supporting various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can lead to the formation of byproducts that may affect cellular function . Long-term exposure to this compound has been observed to influence gene expression and metabolic pathways, highlighting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance protein synthesis and support growth . At high doses, it may lead to adverse effects such as toxicity and metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the diaminopimelate pathway for lysine biosynthesis and the urea cycle for aspartate metabolism . These pathways involve various enzymes and cofactors that facilitate the conversion of L-lysine and L-aspartate into other essential biomolecules. The compound also influences metabolic flux and metabolite levels, contributing to overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of L-lysine across biological barriers such as the blood-brain barrier . This transporter plays a crucial role in the distribution of this compound to various tissues, including the brain, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. L-lysine is often found in the cytoplasm and mitochondria, where it participates in protein synthesis and energy production . L-aspartate is localized in the cytoplasm and is involved in the synthesis of nucleotides and other biomolecules . The specific localization of this compound within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine L-Aspartate can be synthesized through a chemical reaction between lysine and aspartic acid. The reaction typically involves the formation of a peptide bond between the amino group of lysine and the carboxyl group of aspartic acid. This can be achieved under controlled conditions of pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lysine aspartate often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are genetically engineered to overproduce lysine and aspartate. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of lysine aspartate. The compound is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Lysine L-Aspartate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lysine aspartate.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of lysine aspartate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and reaction time to achieve the desired products .
Major Products Formed
The major products formed from the reactions of lysine aspartate depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of lysine aspartate derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties.
Scientific Research Applications
L-Lysine L-Aspartate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of herpes simplex virus and osteoporosis.
Industry: Used in the production of dietary supplements, pharmaceuticals, and animal feed .
Comparison with Similar Compounds
L-Lysine L-Aspartate can be compared with other similar compounds, such as:
Lysine hydrochloride: Another form of lysine used in dietary supplements.
Aspartate salts: Various salts of aspartate used in different applications.
Lysine acetylsalicylate: A compound formed by the combination of lysine and acetylsalicylic acid, used as an anti-inflammatory agent.
This compound is unique in its combination of lysine and aspartate, providing a compound with distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-KNIFDHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33218-32-5 | |
| Record name | L-Aspartic acid, polymer with L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80181785 | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27348-32-9 | |
| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-lysine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Lysine L-Aspartate?
A1: The molecular formula of this compound is C10H21N3O6. Its molecular weight is 279.3 g/mol. []
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in the monoclinic space group P21. Its unit cell contains two formula units and has the following dimensions: a = 5.539 Å, b = 7.848 Å, c = 15.324 Å, and β = 99.1°. []
Q3: How are the lysine and aspartate molecules arranged within the crystal structure?
A3: The crystal structure of this compound consists of alternating layers, one comprising lysine molecules and the other, aspartate ions. These layers are primarily interconnected by hydrogen bonds between the side-chain amino group of lysine and carboxylate oxygen atoms of neighboring aspartate ions. []
Q4: Does this compound form head-to-tail sequences in its crystal structure like other lysine-containing complexes?
A4: Yes, similar to L-lysine acetate, L-lysine D-aspartate, and L-lysine formate, this compound exhibits a characteristic aggregation pattern in its lysine layer with both straight and zigzag head-to-tail sequences connecting the molecules. This highlights the relative invariance of specific aggregation and interaction patterns involving lysine. [, ]
Q5: How does the chirality of the aspartic acid component affect the molecular aggregation in lysine-aspartate complexes?
A5: Comparison of this compound with L-lysine D-aspartate monohydrate shows that while both structures contain head-to-tail sequences in the lysine layer, the arrangement of aspartate ions differs. In the LL complex, unlike molecules aggregate into alternating layers. This suggests that chirality reversal of one component can significantly impact molecular aggregation. []
Q6: Does this compound contribute to the stability of collagen triple helices?
A6: While this compound itself is not a component of collagen, studies on collagen-like peptides demonstrate that strategically placed lysine and aspartate residues can form stabilizing salt bridges within the triple helix. These interchain interactions, particularly lysine-aspartate pairs, contribute to the overall stability of the triple-helical structure. [, , ]
Q7: How does this compound influence haemoglobin stability during freeze-drying?
A7: Studies indicate that this compound, when present in sufficient concentrations during freeze-drying, can effectively protect haemoglobin from oxidation and maintain its functionality even after prolonged storage (15 months). This protective effect is comparable to that of sucrose. []
Q8: Has this compound been investigated as a potential biomarker for any diseases?
A8: Yes, a study using high-resolution magic-angle spinning proton magnetic resonance spectroscopy found that serum levels of lysine were significantly decreased in patients with Primary Sjögren's syndrome compared to healthy controls. This suggests that lysine, potentially as part of the this compound complex, could serve as a potential biomarker for this autoimmune disease. []
Q9: Does this compound play a role in regulating cell metabolism?
A9: Research on Marinesco–Sjogren syndrome (MSS), a disorder unrelated to this compound, showed that skin fibroblasts from MSS patients exhibit alterations in amino acid metabolism. These cells displayed enhanced catabolic pathways for various amino acids, including lysine, potentially suggesting a compensatory mechanism to cope with cellular stress. While not directly related to this compound's effects, this finding highlights the involvement of lysine in metabolic pathways. []
Q10: Are there any known effects of this compound on choline uptake in the heart?
A10: A study on isolated hamster hearts revealed that while neutral amino acids like alanine and serine enhanced choline uptake, this compound did not show any significant influence on this process. This suggests that this compound might not directly interact with choline transport mechanisms in cardiac cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


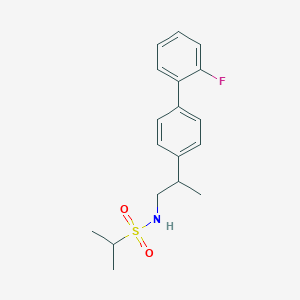
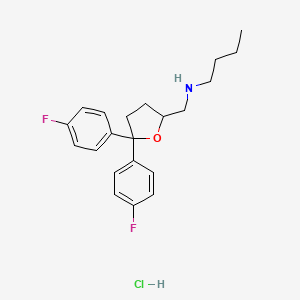
![N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine](/img/structure/B1675690.png)
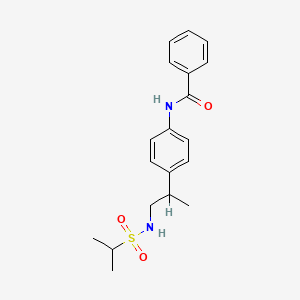
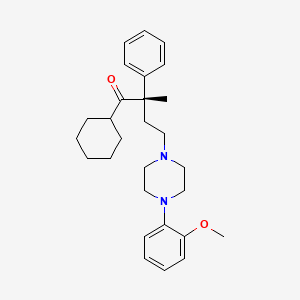
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B1675696.png)
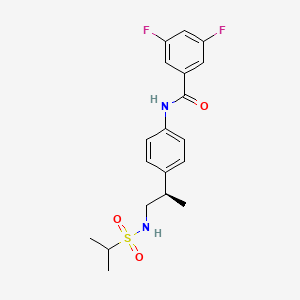
![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)
![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
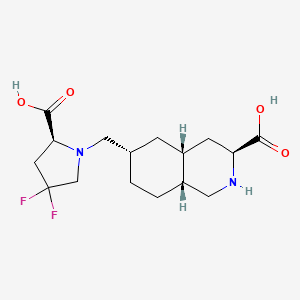
![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
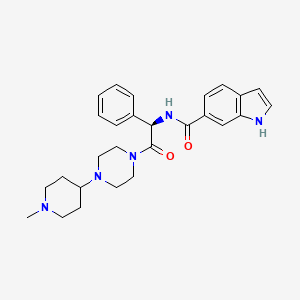
![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)
